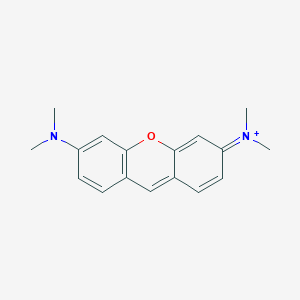

3,6-Bis(dimethylamino)xanthylium

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-11H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTENKDNBVMPHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861687 | |

| Record name | 6-(Dimethylamino)-N,N-dimethyl-3H-xanthen-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Modifications

Established Synthetic Routes to the 3,6-Bis(dimethylamino)xanthylium Core

Traditional methods for synthesizing the this compound scaffold have been well-documented and rely on fundamental organic reactions.

A key approach to accessing derivatives of the this compound core involves the chemical manipulation of Pyronin Y itself. A significant transformation in this context is the conversion of Pyronin Y to 3,6-bis(dimethylamino)-9H-xanthen-9-one, a versatile intermediate. This process can be viewed as a stepwise redox cycling procedure.

The resulting 3,6-bis(dimethylamino)-9H-xanthen-9-one is a valuable precursor. mdpi.com To regenerate a xanthylium salt, the xanthone (B1684191) can be reacted with a suitable organometallic reagent, such as a Grignard reagent. masterorganicchemistry.comyoutube.com This addition to the ketone carbonyl group forms a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would then generate the corresponding 9-substituted-3,6-bis(dimethylamino)xanthylium salt. youtube.com

| Reactant | Reagents | Product | Reference |

| Pyronin Y | 1. Na₃PO₄·12H₂O, H₂O, NMP, 110 °C; 2. I₂, Na₃PO₄, H₂O, 110 °C | 3,6-Bis(dimethylamino)-9H-xanthen-9-one | masterorganicchemistry.com |

| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | 1. R-MgBr; 2. H₃O⁺ | 9-Substituted-3,6-bis(dimethylamino)xanthylium | masterorganicchemistry.comyoutube.com |

A fundamental and widely used method for the synthesis of the xanthene skeleton involves the condensation of two equivalents of an activated phenol (B47542) with a carbonyl compound or its equivalent. For the synthesis of the this compound core, 3-(dimethylamino)phenol is the key starting material.

The synthesis of 3-(dimethylamino)phenol can be achieved by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610) at elevated temperatures. nih.gov This provides the necessary substituted phenol for the subsequent condensation step.

The classic approach involves the acid-catalyzed condensation of 3-(dimethylamino)phenol with formaldehyde (B43269) or a formaldehyde equivalent. nih.gov This reaction typically proceeds to form the leuco base, 3,6-bis(dimethylamino)xanthene. Subsequent oxidation of this xanthene is required to generate the final xanthylium dye. Various oxidizing agents can be employed for this step.

| Reactants | Conditions | Product | Reference |

| Resorcinol, Dimethylamine | High temperature | 3-(Dimethylamino)phenol | nih.gov |

| 3-(Dimethylamino)phenol, Formaldehyde | Acid catalyst, then oxidation | This compound | nih.gov |

Acid-catalyzed cyclization is a crucial step in many xanthene dye syntheses, often following an initial condensation reaction. In the context of forming the this compound core, an intermediate such as bis(3-dimethylaminophenyl)methane, formed from the condensation of 3-dimethylaminophenol (B24353) and formaldehyde, can undergo an intramolecular cyclization.

Advanced Synthetic Techniques

More recent synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of xanthylium derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.netnih.govnih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic dyes, including those with a xanthylium core. mdpi.com

For instance, the condensation reactions leading to the formation of the xanthene scaffold can be significantly expedited under microwave irradiation compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. researchgate.netmdpi.com While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed, the successful application of this technology to the synthesis of related rhodamine and other dye derivatives suggests its high potential for this target molecule. mdpi.com For example, the synthesis of azo disperse dyes and imidazolyl fluorescent dyes has been efficiently achieved using microwave assistance. mdpi.comnih.gov

| Technique | Advantages | Applicability | References |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions | Condensation and cyclization steps for xanthylium core formation | mdpi.comresearchgate.netnih.govmdpi.com |

In recent years, there has been a significant drive towards developing synthetic methods that avoid the use of metal catalysts, which can be costly and pose environmental concerns. Metal-free approaches for the synthesis of xanthene and related scaffolds often rely on the use of strong acids, organocatalysts, or oxidative conditions.

For the construction of the diarylmethane backbone, a key precursor to the xanthene ring system, metal-free reductive cross-coupling reactions have been developed. organic-chemistry.org Furthermore, the oxidative cyclization of diarylmethanes or related precursors to form the xanthene or thioxanthene (B1196266) ring can be achieved using metal-free reagents. For example, the oxidation of xanthenes to xanthones can be accomplished using photocatalytic methods with visible light and molecular oxygen, avoiding the need for metal-based oxidants. organic-chemistry.org Similarly, metal-free oxidative cyclization of precursors can be induced by hypervalent iodine reagents. researchgate.net These methods offer a more sustainable route to the core structures of these important dyes.

Strategies for Derivatization and Conjugation

The versatility of the this compound core, the fundamental structure of tetramethylrhodamine (B1193902) (TMR), lies in its amenability to chemical modification. These modifications are crucial for tailoring the dye's properties for specific applications, particularly in biological imaging and diagnostics. Strategies for derivatization and conjugation focus on introducing functional groups that can either alter the photophysical characteristics of the fluorophore or provide a reactive handle for covalent attachment to biomolecules.

Introduction of Carboxylated Moieties (e.g., 5-Carboxytetramethylrhodamine)

The introduction of a carboxyl group onto the rhodamine scaffold is a common and vital modification, creating derivatives like 5-Carboxytetramethylrhodamine (5-TAMRA). This functional group provides a convenient point for conjugation to primary amines in biomolecules, such as the lysine (B10760008) residues in proteins or amino-modified oligonucleotides.

A practical and scalable synthesis for isomerically pure 5- and 6-carboxytetramethylrhodamines has been developed. acs.orgresearchgate.net The process begins with the acylation of 3-dimethylaminophenol using 1,2,4-benzenetricarboxylic anhydride (B1165640) (trimellitic anhydride). acs.orgresearchgate.net This reaction yields a mixture of two isomeric dicarboxybenzophenones. acs.org These isomers can be efficiently separated by recrystallization. acs.orgresearchgate.net Each purified benzophenone (B1666685) isomer is then reacted with a second equivalent of 3-dimethylaminophenol to produce the corresponding isomerically pure 5- or 6-carboxytetramethylrhodamine. acs.orgacs.org While often referred to as 5(6)-carboxytetramethylrhodamine, indicating a mixture, many applications benefit from the use of a single, pure isomer. acs.org 5-TAMRA exhibits excitation and emission maxima at approximately 546 nm and 580 nm, respectively. caymanchem.com

Table 1: Synthesis of Isomeric Carboxytetramethylrhodamines

| Precursor 1 | Precursor 2 | Key Intermediate | Final Product (Isomer) |

| 3-Dimethylaminophenol | 1,2,4-Benzenetricarboxylic Anhydride | 4-Dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone | 5-Carboxytetramethylrhodamine (5-TAMRA) |

| 3-Dimethylaminophenol | 1,2,4-Benzenetricarboxylic Anhydride | 4-Dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone | 6-Carboxytetramethylrhodamine (6-TAMRA) |

Incorporation of Reactive Groups for Bioconjugation (e.g., Thiocyanate, Iodoacetamide)

For specific labeling of biomolecules, particularly at cysteine residues, the rhodamine core can be functionalized with thiol-reactive groups like iodoacetamides and maleimides. thermofisher.com Tetramethylrhodamine iodoacetamide (B48618) (TMRIA) is a well-established reagent for this purpose, forming stable, pH-insensitive thioether bonds with sulfhydryl groups on proteins. thermofisher.com

The synthesis of these derivatives involves converting a carboxylated rhodamine, such as 5-TAMRA, into an amine-reactive intermediate (e.g., an NHS-ester) which is then reacted with a bifunctional linker containing both an amine and the desired thiol-reactive group. A more direct approach involves the synthesis of rhodamine derivatives that already contain a reactive haloacetamide. For instance, a bifunctional rhodamine bearing 2-(iodoacetamido)ethyl substituents on the nitrogen atoms has been synthesized for specific two-site labeling of proteins. nih.gov The introduction of the iodoacetamide functional group creates a highly specific probe for targeting cysteine residues in proteins. medchemexpress.com

Table 2: Thiol-Reactive Rhodamine Derivatives

| Derivative Name | Reactive Group | Target Functional Group | Key Feature |

| Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) | Iodoacetamide | Thiol (e.g., Cysteine) | Forms stable thioether bond; used for protein labeling. thermofisher.commedchemexpress.com |

| Tetramethylrhodamine maleimide (B117702) | Maleimide | Thiol (e.g., Cysteine) | Reacts with thiols to form a stable thioether linkage. thermofisher.com |

| Bis-((N-iodoacetyl)piperazinyl)sulfonerhodamine | Iodoacetamide (x2) | Thiol (e.g., Cysteine) | Homobifunctional crosslinker for labeling proteins at two sites. thermofisher.com |

Conjugation with Complex Biomolecules (e.g., Lupane Type Triterpenes, Phalloidin, Trehalose)

The this compound scaffold can be conjugated to a wide array of complex molecules to create probes with specialized targeting capabilities.

Lupane Type Triterpenes: Conjugates of rhodamines with lupane-type triterpenes, such as betulinic acid (BA), have been synthesized to enhance cytotoxic activity against cancer cells. bohrium.comnih.gov In these hybrids, molecules like piperazine (B1678402) or homopiperazine (B121016) are often used as linkers to connect the rhodamine moiety to the triterpene. bohrium.comnih.gov For example, derivatives of betulinic acid conjugated with Rhodamine B or Rhodamine 101 have shown potent cytotoxicity against ovarian carcinoma cells. bohrium.comnih.gov

Phalloidin: Rhodamine-phalloidin conjugates are classic tools in cell biology for the visualization of actin filaments. Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, has a high affinity for filamentous actin (F-actin). Covalently linking it to a rhodamine dye creates a highly specific and bright fluorescent probe that allows for detailed imaging of the actin cytoskeleton in fixed cells.

Trehalose (B1683222): Rhodamine can be conjugated to sugars like trehalose. These glycoconjugates can be designed as "turn-on" probes. For instance, a spirolactam form of a rhodamine-trehalose conjugate might be non-fluorescent until it is taken up by cells and metabolized, leading to the opening of the spirolactam ring and a subsequent increase in fluorescence.

Table 3: Rhodamine Conjugates with Complex Biomolecules

| Biomolecule | Rhodamine Derivative | Linker Example | Application/Finding |

| Betulinic Acid (Lupane Triterpene) | Rhodamine B, Rhodamine 101 | Piperazine, Homopiperazine | Enhanced cytotoxicity in cancer cells. bohrium.comnih.gov |

| Phalloidin | Rhodamine | N/A (Direct conjugation) | Fluorescent labeling of F-actin filaments. |

| Trehalose | Rhodamine B | Hydrazine | Potential for monitoring sugar uptake and metabolism. |

Structural Modifications at the Meso Position and Heteroatom Substitutions

Altering the core structure of the xanthylium ring, either at the meso-position (carbon 9) or by replacing the oxygen heteroatom (position 10), provides a powerful strategy for tuning the dye's photophysical properties. rhhz.netnih.gov

Modifications at the meso-position, which is typically substituted with a carboxyphenyl group in TAMRA, can shift the absorption and emission spectra. Introducing different aryl groups or other substituents can influence the electronic structure of the chromophore. researchgate.net

Replacing the oxygen atom in the xanthene core with other elements, known as heteroatom substitution, leads to significant changes in spectral properties. rhhz.netresearchgate.net

Silicon (Si-rhodamines): Replacing the oxygen with a silicon atom causes a substantial red-shift in both absorption and emission wavelengths, pushing the dye's fluorescence into the far-red or near-infrared (NIR) region, which is advantageous for in vivo imaging. rhhz.net

Sulfur (Thiorhodamines): Sulfur substitution also results in a bathochromic (red) shift compared to the oxygen analogue. nih.govnih.gov

Phosphorus (Phospharhodamines): The introduction of a phosphinate group can also red-shift the dye's spectra. researchgate.net

These modifications allow for the creation of a palette of rhodamine-based dyes with emissions spanning the visible to near-infrared spectrum. rhhz.net

Table 4: Impact of Heteroatom Substitution on Rhodamine Properties

| Heteroatom (Position 10) | Resulting Dye Class | Key Photophysical Change | Reference |

| Oxygen (O) | Rhodamine | Standard visible emission (e.g., TMR ~580 nm) | |

| Silicon (Si) | Si-Rhodamine | Significant red-shift to far-red/NIR wavelengths | rhhz.net |

| Sulfur (S) | Thiorhodamine | Red-shift in absorption and emission | nih.govnih.gov |

| Selenium (Se) | Selenorhodamine | Further red-shift, increased singlet oxygen generation | nih.govnih.gov |

| Tellurium (Te) | Tellurorhodamine | Largest red-shift, readily oxidized | nih.govnih.gov |

Synthesis of Heavy Chalcogen Analogues (e.g., Tellurorhodamines, Selenorhodamines)

The synthesis of rhodamine analogues containing heavy chalcogens like selenium (Se) and tellurium (Te) in place of the xanthylium oxygen atom has been developed to create dyes with unique photophysical properties. nih.govacs.org These substitutions lead to significant red-shifts in absorption maxima. nih.gov

The general synthetic strategy involves the preparation of appropriate chalcogenoxanthone precursors. nih.govacs.orgresearchgate.net This is often achieved through directed metalation of amide precursors, followed by the addition of dichalcogenide electrophiles and an electrophilic cyclization step. nih.govacs.org The final heavy chalcogen rhodamine is formed by the addition of an aryl Grignard reagent to the chalcogenoxanthone. nih.govacs.org

These heavy-atom analogues exhibit distinct excited-state properties. As the size of the chalcogen atom increases (O < S < Se < Te), the fluorescence quantum yield tends to decrease, while the efficiency of intersystem crossing to the triplet state increases. nih.gov Consequently:

Selenorhodamines (SeR) are efficient generators of singlet oxygen (¹O₂) upon irradiation. nih.govacs.org

Tellurorhodamines (TeR) are also effective photosensitizers and are easily oxidized to a telluroxide state (Te=O), which is highly fluorescent with emission maxima often exceeding 720 nm. nih.govacs.orgresearchgate.net This property makes them useful as self-sensitizing photocatalysts. rsc.org

Table 5: Photophysical Properties of Heavy Chalcogen Rhodamine Analogues

| Analogue | Key Feature | Absorption (λmax) | Emission (λmax) | Singlet Oxygen Quantum Yield (Φ(¹O₂)) |

| Thiorhodamine (Texas Red Analogue, 5-S) | Highly Fluorescent | ~617 nm | - | - |

| Selenorhodamine (Texas Red Analogue, 5-Se) | Efficient ¹O₂ Generation | ~615 nm | - | 0.68 nih.gov |

| Tellurorhodamine (Texas Red Analogue, 5-Te) | Efficient ¹O₂ Generation | ~615 nm | - | 0.53 nih.gov |

| Tellurorhodamine Telluroxide | Far-Red/NIR Emission | ≥690 nm | >720 nm | - |

Photophysical Properties and Spectroscopic Characterization

Advanced Spectroscopic Investigations

The fluorescence quantum yield (Φf) and lifetime (τf) of Pyronin Y are highly sensitive to its local environment, including solvent polarity, viscosity, and temperature. The fluorescence properties of Pyronin Y have been extensively studied in various media, from simple organic solvents to complex biological systems. nih.govnih.govnih.gov

In a study examining Pyronin Y in a series of n-alcohols, it was observed that the fluorescence quantum yield and lifetime decrease as the hydrocarbon chain of the alcohol becomes longer. nih.gov This trend is attributed to weaker hydrogen bonding between the dye and the solvent molecules with increasing alkyl chain length. nih.gov The dipole moment of Pyronin Y is greater in the excited state than in the ground state, indicating a significant charge redistribution upon photoexcitation. nih.gov

The behavior of Pyronin Y has also been investigated in different micellar media, revealing that its photophysical parameters are considerably different in these systems compared to deionized water. The strongest interaction is observed with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), which is driven by electrostatic forces between the cationic dye and the negatively charged surfactant. nih.gov

Time-correlated single photon counting (TCSPC) is a key technique used to measure the fluorescence lifetimes of Pyronin Y. In various studies, the fluorescence decays are often found to be mono-exponential, although multi-exponential decays can be observed in heterogeneous environments, such as within living cells, indicating the presence of the dye in different microenvironments. nih.govresearchgate.netmedwinpublishers.com For instance, fluorescence lifetime imaging microscopy (FLIM) has been used to differentiate between extracellularly released DNA and the genetic material within a cell during NETosis, with mean lifetimes of Pyronin Y being reported as 730 ps and 1050 ps in different cellular compartments. medwinpublishers.com

Table 1: Fluorescence Properties of Pyronin Y in Different Media

| Medium | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

|---|---|---|---|---|

| Water | ~545 | ~565 | Low | ~0.5 |

| Ethanol | ~548 | ~568 | High | ~2.9 |

| n-Propanol | ~548 | ~569 | - | ~2.7 |

| n-Butanol | ~549 | ~570 | - | ~2.5 |

| SDS Micelles | ~550 | ~570 | Enhanced | Increased |

| Human Leukocytes (NETs) | 561 | 579.0±2.5 | - | 0.73 |

| Human Leukocytes (Nuclei) | 561 | 579.0±2.5 | - | 1.05 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions such as concentration and temperature. Data compiled from various sources. nih.govnih.govmedwinpublishers.comaatbio.comfluorofinder.com

Many fluorescent dyes, particularly those from the xanthene family, can act as photosensitizers, meaning they can absorb light and transfer the energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). This process occurs via intersystem crossing from the dye's excited singlet state (S₁) to a longer-lived triplet state (T₁), which then sensitizes the ground state triplet oxygen (³O₂) to the excited singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for applications such as photodynamic therapy. nih.govucf.edu The determination of ΦΔ can be performed through direct methods, such as measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm, or through indirect methods that involve chemical trapping of the generated singlet oxygen. nih.govrsc.org

While the general principles of photosensitization are well-established, specific studies quantifying the singlet oxygen quantum yield of Pyronin Y are not extensively reported in the surveyed literature. The photophysical properties of Pyronin Y, such as its relatively high fluorescence quantum yield in many environments, suggest that the competing pathway of intersystem crossing to the triplet state may be less efficient compared to other xanthene dyes like Rose Bengal, which are known to be excellent singlet oxygen generators. nsf.gov However, the potential for Pyronin Y to generate singlet oxygen, especially when its fluorescence is quenched (e.g., through aggregation or binding to specific substrates), cannot be entirely ruled out without direct experimental investigation.

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in a molecule following the absorption of light. For Pyronin Y, techniques such as time-resolved fluorescence and absorption spectroscopy provide crucial information about its excited-state lifetime, rotational dynamics, and non-radiative decay pathways. nih.govresearchgate.net

Studies on Pyronin Y in different solvents have utilized time-resolved fluorescence to determine its rotational relaxation times. It has been shown that the rotation of the Pyronin Y molecule increases with a longer hydrocarbon chain in alcohol series, which is attributed to a lesser extent of hydrogen bonding. nih.gov Furthermore, increasing temperature leads to an increase in Brownian motion, which in turn weakens the fluorescence of Pyronin Y by promoting non-radiative decay processes. nih.gov

Fluorescence lifetime imaging microscopy (FLIM) is an advanced application of time-resolved spectroscopy that allows for the spatial mapping of fluorescence lifetimes within a sample, such as a living cell. medwinpublishers.com This technique has been successfully applied using Pyronin Y to probe cellular microenvironments. By measuring the fluorescence lifetime of the dye at different locations, FLIM can distinguish between different states of chromatin compaction and identify the release of nuclear material during biological processes like NETosis. medwinpublishers.com These studies highlight how the excited-state dynamics of Pyronin Y are intricately linked to its immediate surroundings.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing the ground-state properties of 3,6-Bis(dimethylamino)xanthylium and studying its interactions with various chemical species. The absorption spectrum of Pyronin Y is characterized by an intense, well-defined band in the visible region, which is responsible for its color. The position and intensity of this absorption maximum (λmax) are sensitive to the solvent environment. nih.govnih.gov

Kinetic and thermodynamic studies often employ UV-Visible spectrophotometry to monitor changes in the concentration of different species over time or as a function of temperature. For example, the formation of Pyronin Y aggregates can be studied by observing changes in the absorption spectrum. The aggregation of dye molecules often leads to the appearance of new absorption bands or a shift in the main absorption peak.

The interaction of Pyronin Y with surfactants and other macromolecules has been investigated using this technique. In the presence of anionic SDS micelles, a noticeable change in the absorption spectrum of Pyronin Y is observed, indicating the incorporation of the dye into the micellar environment. nih.gov Temperature-dependent UV-Visible studies can also provide thermodynamic parameters for dye-solvent interactions and other equilibrium processes. It has been noted that the composition of the solvent can strongly influence the value of the extinction coefficient of Pyronin Y. nih.gov

Table 2: UV-Visible Absorption Maxima (λmax) of Pyronin Y in Various Solvents

| Solvent | λmax (nm) |

|---|---|

| Water | ~545 |

| Ethanol | ~548 |

| Methanol | ~546 |

| n-Propanol | ~548 |

| n-Butanol | ~549 |

| PBS (pH 7.2) | ~548 |

Note: Values are approximate and can be influenced by concentration and temperature. Data compiled from various sources. nih.govmedwinpublishers.comcaymanchem.com

A ¹H NMR spectrum of Pyronin Y would reveal signals corresponding to the different types of protons in the molecule. The aromatic protons on the xanthene core would appear in the downfield region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the aromatic rings. The protons of the four methyl groups of the two dimethylamino substituents would give rise to a sharp, intense singlet in the upfield region (typically around 3.0 ppm).

A proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic and heterocyclic rings would resonate in the downfield region (approximately 100-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms would be significantly deshielded. The carbons of the methyl groups would appear at the highest field (most upfield), typically in the range of 40-50 ppm. uoi.gr

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Type of Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic CH | ¹H | 6.0 - 8.0 |

| N-CH₃ | ¹H | ~3.0 |

| Aromatic C | ¹³C | 100 - 160 |

| C-O (ether-like) | ¹³C | 150 - 160 |

| C-N | ¹³C | 140 - 150 |

| N-CH₃ | ¹³C | 40 - 50 |

Note: These are general, predicted ranges and actual values would need to be confirmed by experimental data.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. A detailed, interpreted IR spectrum for this compound is not widely published, but the expected characteristic absorption bands can be inferred from its structure.

The IR spectrum of Pyronin Y would be expected to show several key features. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1600-1450 cm⁻¹. The C-N stretching vibrations of the dimethylamino groups would likely appear in the region of 1350-1250 cm⁻¹. A strong and characteristic band corresponding to the C-O-C asymmetric stretching of the ether linkage within the xanthene core would be expected in the 1250-1050 cm⁻¹ range. masterorganicchemistry.comcsustan.edu The various C-H bending vibrations would contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Bond | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H | Aromatic | 3100 - 3000 |

| C-H | Alkyl (Methyl) | 2975 - 2850 |

| C=C | Aromatic Ring | 1600 - 1450 |

| C-N | Aromatic Amine | 1350 - 1250 |

| C-O-C | Aryl Ether | 1270 - 1230 (asymmetric) |

| C-H | Bending vibrations | < 1500 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of an ion, which allows for the determination of its elemental formula. For the this compound cation, the active chromophore of Pyronin Y, the exact mass has been determined. This value is critical for distinguishing the compound from other molecules with the same nominal mass.

The molecular formula for the this compound cation is C₁₇H₁₉N₂O⁺. Based on this formula, the calculated monoisotopic mass is 267.149738234 g/mol . researchgate.net This precise measurement is fundamental in analytical studies for the unambiguous identification of the compound in various samples.

While the exact mass is well-established, detailed public reports on the specific fragmentation patterns of this compound under various ionization conditions (e.g., collision-induced dissociation) are not extensively available in the reviewed literature. Mass spectrometry fragmentation is a powerful tool for structural elucidation, where a molecule is broken into smaller, charged fragments to reveal its structural components. nih.govlibretexts.org In typical mass spectrometry of complex molecules, the fragmentation patterns are highly specific and can be used to identify the molecule unequivocally. libretexts.orgyoutube.com

Table 1: HRMS Data for this compound Cation

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₂O⁺ |

| Monoisotopic Mass (Exact Mass) | 267.149738234 g/mol researchgate.net |

| Common Adduct in Mass Spectrometry | [M]⁺ |

Spectroscopic Analysis of Labeled Bioconjugates

The fluorescent properties of this compound, commonly known as Pyronin Y (PY), make it a valuable tool for labeling and visualizing various biological structures. medchemexpress.com As an intercalating cationic dye, it exhibits a notable selectivity for RNA, allowing for the analysis of RNA distribution and dynamics within living cells. nih.govfluorofinder.com

When conjugated to biomolecules, particularly nucleic acids, the spectroscopic properties of Pyronin Y can change, providing insights into the local microenvironment. nih.gov It is used to label double-stranded RNA (dsRNA), including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govmedchemexpress.com Advanced fluorescence microscopy techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM) and spectral phasor analysis, have been employed to distinguish between different populations of PY-labeled RNA. nih.govmedwinpublishers.com

For instance, FLIM studies have shown that the fluorescence lifetime of Pyronin Y changes upon binding to different RNA species or in different cellular compartments. nih.gov One study determined the lifetime of PY to be 1.77 ± 0.01 ns in methanol, while another reported an average lifetime of 4.1 ns in solution and 6.0 ns when bound to extracted RNA. nih.govresearchgate.net When used to stain human polymorphonuclear leukocytes (PMNs), phasor analysis of FLIM data could differentiate between the autofluorescence of eosinophils (mean lifetime of 730 ps) and the signal from PY-nucleic acid complexes in the nucleus (mean lifetime of 1050 ps). medwinpublishers.com This sensitivity allows for the identification of specific RNA subspecies and ribonucleoprotein complexes in live cells. nih.gov

The dye's spectral properties make it compatible with common laser lines used in confocal microscopy, such as 514 nm and 561 nm, with an absorption maximum around 548 nm and an emission peak that has been reported at approximately 566 nm to 571 nm under certain conditions. fluorofinder.commedwinpublishers.com

Table 2: Spectroscopic Properties of Pyronin Y in Biological Labeling

| Property | Value / Observation | Source |

| Excitation Maximum | ~548 nm | fluorofinder.commedwinpublishers.com |

| Emission Maximum | ~566 - 571 nm | fluorofinder.commedwinpublishers.com |

| Application | Staining of double-stranded RNA (rRNA, mRNA, tRNA) and other cellular structures. | nih.govmedchemexpress.com |

| Fluorescence Lifetime (in methanol) | 1.77 ± 0.01 ns | nih.gov |

| Fluorescence Lifetime (in PMN nucleus) | ~1050 ps | medwinpublishers.com |

| Observation | Changes in fluorescence lifetime upon binding to different nucleic acid subtypes allow for their differentiation using FLIM and spectral phasor analysis. | nih.govnih.govmedwinpublishers.com |

Photostability and Photodegradation Mechanisms

Photostability is a crucial characteristic for a fluorophore, determining its utility in applications that require prolonged or intense light exposure, such as fluorescence microscopy. wikipedia.org this compound (Pyronin Y) is recognized for its high photostability. medwinpublishers.comnih.gov

In studies involving the staining of human polymorphonuclear neutrophils (PMNs), Pyronin Y demonstrated significant resistance to photobleaching. medwinpublishers.com When labeled cells were subjected to prolonged irradiation for approximately one minute with high-intensity violet light (440 nm), the fluorescence signal was reduced by less than 50%. medwinpublishers.com This indicates a robust nature compared to many other fluorescent dyes under similar conditions. The dye's stability allows for demanding imaging techniques, including super-resolution microscopy, without rapid signal loss. medwinpublishers.com No notable photobleaching was observed during rigorous confocal scanning of stained gelatin cryogels. nih.gov

The photodegradation of a dye involves its photochemical alteration into non-fluorescent products. wikipedia.org While Pyronin Y is stable, its photophysical properties can be influenced by its environment. For example, studies in n-alcohol solvents have shown that photophysical parameters diminish as the length of the solvent's hydrocarbon chain increases, which is attributed to weaker hydrogen bonding interactions. nih.gov

Detailed chemical pathways for the photodegradation of Pyronin Y are not extensively documented in the reviewed literature. The general mechanisms for the photodegradation of related xanthene dyes, such as Rhodamine B, often involve processes like de-ethylation, ring opening, and mineralization, frequently mediated by reactive oxygen species. mdpi.com However, the specific intermediates and reaction kinetics for this compound have not been explicitly detailed. The primary mechanism of photobleaching for many fluorophores involves the transition from an excited singlet state to a reactive triplet state, which can then undergo irreversible chemical reactions. wikipedia.org

Table 3: Photostability of this compound (Pyronin Y)

| Parameter | Observation | Source |

| General Photostability | High | medwinpublishers.comnih.gov |

| Photobleaching under High-Intensity Irradiation | < 50% signal reduction after ~1 min of 440 nm light exposure on labeled PMNs. | medwinpublishers.com |

| Application Suitability | Suitable for demanding techniques like confocal and super-resolution microscopy. | medwinpublishers.comnih.gov |

| Degradation Mechanism | Specific chemical pathways are not widely reported; general xanthene dye degradation can involve reactive oxygen species. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum-Mechanical Calculations on Electronic Structure and Optical Transitions

Quantum-mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic structure and optical properties of 3,6-Bis(dimethylamino)xanthylium. These methods model the distribution of electrons within the molecule and predict how it interacts with light.

Researchers have employed DFT/TD-DFT to study Pyronin Y (PY) and the closely related Pyronin B (PB). researchgate.net One study found that the O3LYP functional combined with the 6-31++G(d,p) basis set and an IEFPCM solvent model successfully reproduced the experimental absorption spectra of these dyes in aqueous solutions. researchgate.net The calculations indicated that the short-wavelength shoulders observed in the experimental spectra are due to vibronic transitions, and that the nature of the alkyl side groups significantly influences this set of transitions. researchgate.net

Furthermore, TD-DFT calculations have proven useful in prospectively predicting the performance of new fluorophores. nih.gov In one study, computations were used to evaluate the fluorophore brightness for a proposed series of pyronins with different substitution patterns. nih.gov The calculations predicted that certain modifications would lead to brighter fluorophores compared to Pyronin Y, a prediction that was later confirmed by synthesis and experimental measurement. nih.gov The computational approach involved calculating the interconversion energies between different structures on the first excited state (S₁) surface. nih.gov This demonstrates the power of quantum mechanics to guide the rational design of new molecules with desired optical properties.

The general procedure for calculating absorption spectra involves first optimizing the molecule's geometry in its ground state, then performing a single-point TD-DFT calculation on that geometry to simulate absorption. youtube.com Emission spectra are similarly calculated by first optimizing the geometry in the excited state. youtube.com

Summary of Quantum-Mechanical Calculations for Pyronin Y and Analogs

| Methodology | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT/TD-DFT (O3LYP/6-31++G(d,p)/IEFPCM) | Pyronin Y and Pyronin B in aqueous solution | Successfully reproduced experimental absorption spectra; identified vibronic transitions as the cause of spectral shoulders. | researchgate.net |

| TD-DFT | A series of proposed pyronin variants | Predicted fluorophore brightness based on excited-state interconversion energies, guiding the synthesis of brighter dyes. | nih.gov |

| Experimental and Theoretical Modeling | Pyronin Y in clay mineral films | Showed that electrostatic interactions, influenced by charge localization in the clay, control the aggregation state (H- vs. J-type) of the dye. | nih.gov |

In Silico Modeling for Molecular Parameters (e.g., Polarizability, pKa, Molecular Volume)

In silico modeling provides estimates for a variety of molecular parameters that are crucial for predicting the behavior of this compound in different environments. These computational predictions are often used in the early stages of drug discovery and materials science to screen candidates and minimize experimental costs. researchgate.net

Properties such as lipophilicity (LogP), polarizability, and molecular volume are routinely calculated using computational methods. For instance, the calculated LogP (cLogP) for Pyronin Y has been reported, providing a measure of its hydrophobicity. nih.gov The dipole moment, another key parameter, has been investigated for Pyronin Y in various polar protic solvents (n-alcohols). nih.gov These studies found that the dipole moment in the excited state (μe) is higher than in the ground state (μg), which is critical for understanding its solvatochromic behavior. nih.gov

The acid dissociation constant (pKa) is a vital parameter that determines the protonation state of a molecule at a given pH. nih.gov While specific computational studies predicting the pKa of this compound are not detailed in the provided search results, the methodologies for doing so are well-established. These methods range from empirical approaches using large databases to quantum mechanical methods that calculate the free energy of dissociation. nih.govnih.gov Quantum chemistry can compute proton affinities and relative energies between a molecule and its protonated form to predict pKa values. nih.gov

Predicted Molecular Parameters for this compound (Pyronin Y)

| Parameter | Finding/Methodology | Significance | Reference |

|---|---|---|---|

| Calculated LogP (cLogP) | Values have been calculated for Pyronin Y and its derivatives. | Indicates the molecule's lipophilicity, affecting membrane permeability and solubility. | nih.gov |

| Dipole Moment | The excited state dipole moment is greater than the ground state dipole moment (μe > μg). | Explains the dye's interaction with polar solvents and its solvatochromic shifts. | nih.gov |

| Polarizability | Calculable via DFT methods; a low HOMO-LUMO energy gap suggests high polarizability. | Relates to the molecule's response to electric fields and its non-linear optical properties. | nih.gov |

| pKa | Can be predicted using quantum mechanical free energy calculations or machine learning models trained on experimental data. | Determines the charge state of the molecule in different pH environments, affecting solubility and binding. | nih.govnih.gov |

| Molecular Volume | Calculable from the optimized 3D structure of the molecule. | Important for understanding steric interactions and diffusion properties. | mdpi.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a deep understanding of reaction kinetics and selectivity.

For this compound, a key reaction pathway that can be studied computationally is its synthesis. A common synthetic route involves a two-step process: 1) a nucleophilic aromatic substitution (SNAr) to form the xanthone (B1684191) ring structure, followed by 2) a hydride addition to the carbonyl group and subsequent elimination to yield the final pyronin product. nih.gov

A computational study of this mechanism would typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants, intermediates, and products.

Transition State Searching: Locating the highest energy point (the transition state) along the lowest energy reaction path connecting reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used for this.

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product to ensure the correct path has been found.

By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed, revealing the activation barriers for each step. This information can be used to understand why a reaction proceeds under certain conditions and to predict how changes in the molecular structure might affect the reaction rate or outcome.

Thermodynamic and Kinetic Modeling of Chemical Equilibria (e.g., Multistate Species)

This compound, like many dyes, exists in solution as an equilibrium of multiple species. These include monomers, dimers, and higher-order aggregates. Thermodynamic and kinetic modeling, supported by computational calculations, is essential for understanding these equilibria.

Experimental studies have shown that Pyronin Y readily forms dimers in aqueous solution, a process characterized by a dimerization constant (KD) of 6.27 x 10³ M⁻¹. nih.gov The monomer and dimer have distinct absorption spectra. nih.gov Furthermore, the dye is known to form different types of aggregates (e.g., H-aggregates and J-aggregates) when intercalated into clay mineral films, with the type of aggregate being dependent on electrostatic interactions with the clay surface. nih.gov

Computational modeling can shed light on these processes in several ways:

Calculating Interaction Energies: The binding energy between two or more dye molecules can be calculated to predict the stability of dimers and larger aggregates.

Modeling Solvation Effects: Implicit or explicit solvent models can be used to understand how the solvent environment affects the equilibrium between different species.

Predicting Spectroscopic Shifts: TD-DFT calculations on the monomer versus the dimer or aggregate can predict the hypsochromic (blue) or bathochromic (red) shifts in the absorption spectrum that accompany aggregation.

Free Energy Calculations: The equilibrium constant for a process like dimerization is directly related to the change in Gibbs free energy (ΔG = -RT ln K). nrel.gov Computational methods can calculate the free energies of the monomeric and dimeric states to predict this constant.

These models are crucial for controlling the properties of the dye in various applications, as aggregation can significantly alter its photophysical characteristics, often leading to fluorescence quenching. nih.govnih.gov

Equilibria of this compound

| Equilibrium Process | Description | Key Parameters | Reference |

|---|---|---|---|

| Monomer-Dimer Equilibrium | In aqueous solution, Pyronin Y molecules associate to form dimers. | Dimerization Constant (KD) = 6.27 x 10³ M⁻¹ | nih.gov |

| Aggregation on Surfaces | Forms H-type aggregates in Laponite clay and J-type aggregates in Saponite clay films. | Type of aggregate (H vs. J), aggregation tendency. | nih.gov |

| Binding to Micelles | Interacts with surfactant micelles (e.g., SDS, CTAB), altering its microenvironment and photophysical properties. | Binding affinity, changes in fluorescence anisotropy. | nih.gov |

| Binding to Nucleic Acids | Intercalates into double-stranded DNA and RNA, with fluorescence properties depending on the base composition. | Association Constant (Ki), binding site size. | nih.gov |

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. mdpi.comnih.govmdpi.com These models are invaluable for predicting the properties of new, unsynthesized molecules.

The development of a QSAR/QSPR model typically involves:

Data Set Collection: Assembling a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, LogP, HOMO/LUMO energies, dipole moment, topological indices). researchgate.net

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) to build a mathematical equation relating the descriptors to the property of interest. researchgate.netresearchgate.net

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets of compounds that were not used in model training. mdpi.com

A prime example of a structure-property relationship study for this class of compounds involved using TD-DFT calculations to predict the brightness of new pyronin variants. nih.gov In this work, calculated properties were used to screen potential candidates before synthesis. The study found that substitutions affecting the molecule's electronic structure led to significant gains in fluorophore brightness, demonstrating a clear and predictable relationship between chemical structure and a key optical property. nih.gov Similarly, QSPR models have been developed to predict properties like the quantum yield of singlet oxygen generation for other classes of photosensitizers, a technique directly applicable to xanthylium dyes. rsc.org

Example of Structure-Property Relationship in Pyronin Analogs

| Pyronin Analog (Substitution) | Calculated Property (Example) | Observed Property (Quantum Yield, Φf) | Relationship Insight | Reference |

|---|---|---|---|---|

| Pyronin Y (PY) | Baseline | 0.23 | Standard reference compound. | nih.gov |

| Pyronin B (PB) | - | 0.28 | Ethyl groups slightly increase quantum yield over methyl groups. | nih.gov |

| Analog 6 (N-aryl substitution) | Predicted to have a more stabilized TICT state | 0.01 | Specific substitutions can promote non-radiative decay pathways, quenching fluorescence as predicted by computation. | nih.gov |

| Analog 1 (2,7-di-tert-butyl) | Predicted to have higher brightness | 0.62 | Bulky groups at the 2 and 7 positions enhance brightness, demonstrating a successful computational prediction. | nih.gov |

Interactions with Biological Systems and Molecular Probing

Fluorescent Labeling Strategies for Biomolecules

The 3,6-bis(dimethylamino)xanthylium scaffold can be chemically modified to create reactive probes for the specific labeling of various biomolecules. These labeling strategies are crucial for studying the localization, dynamics, and function of these molecules within complex biological systems.

Protein and Peptide Labeling (e.g., via Thiol Reactivity of Iodoacetamides/Thiocyanates)

Derivatives of this compound can be synthesized to include chemically reactive groups that target specific functional groups on proteins and peptides. One common strategy involves targeting the thiol group of cysteine residues. lumiprobe.com Haloalkyl reagents, such as iodoacetamides, and maleimides are frequently used for this purpose. thermofisher.comnih.govatto-tec.com

Iodoacetamide (B48618) derivatives react with the sulfhydryl group of cysteine residues, forming a stable thioether bond. thermofisher.comwikipedia.org This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is sufficiently nucleophilic. thermofisher.comatto-tec.comthermofisher.com By attaching an iodoacetamide moiety to the this compound core, a fluorescent probe is created that can covalently label proteins at specific cysteine sites. nih.gov This allows for the visualization and tracking of the labeled protein in various cellular contexts. While iodoacetamides are highly reactive towards thiols, they can sometimes react with other amino acid residues like histidine or methionine, especially at higher concentrations or less controlled pH. atto-tec.comthermofisher.com

Similarly, maleimide (B117702) derivatives are highly selective for thiol groups, forming stable thioether linkages. lumiprobe.comatto-tec.com The reaction with maleimides is also pH-dependent, with optimal reactivity typically observed between pH 7.0 and 7.5. atto-tec.com These thiol-reactive probes are instrumental in studying protein structure, function, and localization.

Table 1: Thiol-Reactive Probes for Protein Labeling

| Reactive Group | Target Residue | Bond Formed | Optimal pH | Notes |

|---|---|---|---|---|

| Iodoacetamide | Cysteine | Thioether | 8.0–8.5 atto-tec.com | Can also react with histidine and methionine. atto-tec.com |

| Maleimide | Cysteine | Thioether | 7.0–7.5 atto-tec.com | Highly selective for thiols over amines. nih.gov |

Oligonucleotide Labeling (e.g., DNA Sequencing Applications)

The ability of this compound (as Pyronin Y) to intercalate into double-stranded nucleic acids forms the basis of its use in oligonucleotide analysis. medchemexpress.comnih.gov It can stain both DNA and RNA, but its fluorescence is particularly enhanced when bound to double-stranded RNA. nih.govcaymanchem.com This property is exploited in techniques like flow cytometry to quantify cellular RNA content. rutgers.edu

For more specific labeling, particularly in applications like DNA sequencing, oligonucleotides can be chemically modified to incorporate fluorescent dyes. biosyn.comglenresearch.com While direct incorporation of a this compound derivative during oligonucleotide synthesis is possible, post-synthesis labeling is also a common strategy. nih.gov This can involve introducing a reactive group, such as a phosphorothioate (B77711) at the 5' end, which can then be coupled to a fluorescent probe carrying a thiol-reactive group like an iodoacetamide. nih.gov Another method involves oxidizing the 3'-terminal ribose of an RNA oligonucleotide to create a reactive aldehyde, which can then be linked to a dye with an aldehyde-reactive group. nih.gov Such fluorescently labeled oligonucleotides are essential for a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH) and real-time PCR. nih.gov

Specific Targeting and Staining (e.g., F-actin with Phalloidin conjugates, Mycobacterial cell envelope with Trehalose (B1683222) conjugates)

The versatility of the this compound fluorophore allows for its conjugation to molecules with high specificity for particular cellular targets, enabling precise visualization.

A prominent example is the staining of filamentous actin (F-actin). Phalloidin, a bicyclic peptide toxin, binds with high selectivity to F-actin. abcam.comthermofisher.com When conjugated to a fluorescent dye like a derivative of this compound, it creates a powerful probe for visualizing the actin cytoskeleton in fixed and permeabilized cells. cytoskeleton.comresearchgate.net These conjugates are widely used in fluorescence microscopy to study cell morphology, motility, and the dynamics of the cytoskeleton. researchgate.netthermofisher.com

Another specialized application is the labeling of the mycobacterial cell envelope. Trehalose is a key component of the mycobacterial cell wall, and its glycolipid, trehalose 6,6'-dimycolate (TDM), is a major virulence factor. nih.govnih.gov By conjugating a this compound derivative to trehalose, researchers can create fluorescent probes that specifically target and label mycobacteria. This is invaluable for studying the biology of these pathogens and their interactions with host cells.

Studies of Molecular Recognition and Binding Events

The fluorescence properties of this compound-based probes can be sensitive to their local environment. This characteristic is harnessed to study molecular recognition and binding events, providing insights into the dynamic interactions that govern cellular processes.

Protein-Protein Interactions

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions in living cells. nih.govyoutube.com FRET occurs when two fluorescent molecules, a donor and an acceptor, are in close proximity (typically 1-10 nm). ucsb.edu If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, energy can be transferred from the donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence. youtube.comyoutube.com

By labeling two potentially interacting proteins with a suitable FRET pair of fluorophores, one of which could be a derivative of this compound, researchers can monitor their interaction. ucsb.edu If the proteins interact and bring the fluorophores close enough, FRET will occur, providing a measurable signal that indicates the binding event. This approach allows for the quantitative analysis of protein-protein interactions in their native cellular environment. nih.govucsb.edu

Enzyme Activity Assays

Fluorescent probes based on the this compound scaffold can also be designed to report on enzyme activity. This is often achieved by creating a probe where the fluorescence is quenched in its initial state. The probe is designed to be a substrate for a specific enzyme. Upon enzymatic modification, a conformational change or cleavage event occurs that separates the fluorophore from the quencher, leading to a significant increase in fluorescence.

This "turn-on" fluorescence mechanism is the basis for many enzyme activity assays. For example, a peptide substrate for a specific protease could be labeled with a this compound derivative and a quencher molecule. In the intact peptide, the fluorescence is quenched. When the protease cleaves the peptide, the fluorophore and quencher are separated, and a fluorescent signal is produced. The rate of fluorescence increase is directly proportional to the enzyme's activity. Such assays are invaluable for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics in real-time.

Tracking Cellular Processes and Interactions

This compound, or Pyronin Y (PY), is extensively utilized as a fluorescent probe to monitor a variety of dynamic cellular events. medchemexpress.com A primary application of this dye is the staining of nucleic acids, with a notable preference for ribonucleic acid (RNA). medchemexpress.com This specificity allows researchers to visualize and semi-quantitatively analyze cellular RNA content, making it an invaluable tool for studying cellular metabolism and function. medchemexpress.com

A significant use of Pyronin Y is in cell cycle analysis, often in conjunction with a DNA-specific dye such as Hoechst 33342. medchemexpress.commedchemexpress.com This dual-staining technique enables the differentiation of quiescent cells in the G0 phase from proliferating cells in the G1 phase of the cell cycle. medchemexpress.commedchemexpress.com The principle behind this method is that while both cell populations have the same DNA content, proliferating cells have significantly higher levels of RNA to support protein synthesis and growth. medchemexpress.comsrlchem.com Consequently, cells with low RNA content (low Pyronin Y fluorescence) and 2n DNA content (as measured by Hoechst 33342) can be identified as being in the G0 state. medchemexpress.comsrlchem.com

Beyond the nucleus, Pyronin Y has been observed to accumulate in the mitochondria of living cells, particularly at concentrations between 1.7 to 3.3 μM. medchemexpress.com This property allows for the investigation of mitochondrial status and its relation to cell growth, as the dye can exert a cytostatic effect at these concentrations.

Furthermore, Pyronin Y serves as a sensitive probe for changes in RNA conformation. researchgate.net For instance, studies have shown a decrease in RNA stainability with Pyronin Y during mitosis and after heat shock, which is attributed to the dissociation of polyribosomes into single ribosomes and subsequent condensation of ribosomal RNA. researchgate.netnih.gov This suggests that the dye can be used to study the structural dynamics of RNA in response to cellular stress and during different phases of the cell cycle. researchgate.net The dye is also capable of identifying specific subspecies of RNA and ribonucleoprotein complexes within live cells. medchemexpress.com

Recent research has also demonstrated the utility of Pyronin Y in studying Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. The dye's ability to stain the nucleic acid components of NETs allows for their visualization and the study of NETosis, the process of their formation. nih.gov

Interactive Data Table: Applications of this compound in Tracking Cellular Processes

| Application Area | Method/Technique | Cellular Target | Key Finding |

| Cell Cycle Analysis | Dual staining with Hoechst 33342 | DNA and RNA | Distinguishes quiescent G0 cells from proliferative G1 cells based on RNA content. medchemexpress.commedchemexpress.comsrlchem.com |

| Mitochondrial Staining | Fluorescence Microscopy | Mitochondria | Accumulates in mitochondria of viable cells at specific concentrations. medchemexpress.com |

| RNA Conformation Studies | Flow Cytometry/Microscopy | Ribosomal RNA | Detects changes in RNA structure during mitosis and hyperthermia. researchgate.netnih.gov |

| Nucleic Acid Staining | Fluorescence Microscopy/Flow Cytometry | RNA | Preferentially stains RNA, allowing for semi-quantitative analysis. medchemexpress.com |

| Immunology | Fluorescence Microscopy | Neutrophil Extracellular Traps (NETs) | Stains the nucleic acid backbone of NETs, enabling the study of NETosis. nih.gov |

Fluorescence-Based Assays for Analyte Detection

The fluorescent properties of this compound make it a key component in various assays for the detection and quantification of biological analytes, most notably RNA. caymanchem.com Fluorescence-based detection methods are widely employed in research due to their high sensitivity, specificity, and rapid response times. nih.gov

Flow cytometry is a prominent application where Pyronin Y is used for the semi-quantitative analysis of cellular RNA content. caymanchem.com By staining cell populations with Pyronin Y, researchers can measure the fluorescence intensity of individual cells, which correlates with their RNA levels. This technique has been applied to various cell types, including human reticulocytes for sorting and analysis.

As mentioned previously, one of the most powerful fluorescence-based assays involving Pyronin Y is its use in combination with a DNA-binding dye like Hoechst 33342. medchemexpress.commedchemexpress.com This multiparametric approach allows for the simultaneous measurement of two crucial cellular analytes: DNA and RNA. medchemexpress.commedchemexpress.com In these assays, the fluorescence from Hoechst 33342 provides information on the cell's DNA content (and thus its position in the G0/G1, S, or G2/M phases of the cell cycle), while the fluorescence from Pyronin Y indicates the cell's metabolic state through its RNA content. medchemexpress.commedchemexpress.comsrlchem.com This allows for a more detailed analysis of cell populations than would be possible with a single dye. medchemexpress.com

Pyronin Y is also utilized in fluorescence microscopy to visualize the distribution of RNA within fixed cells and tissues. caymanchem.comresearchgate.net When used in the classic Methyl Green-Pyronin stain, Methyl Green stains the DNA of the nucleus blue/green, while Pyronin Y stains the RNA-rich cytoplasm and nucleolus red/pink. caymanchem.com This differential staining provides valuable morphological information about the transcriptional and translational activity of cells. caymanchem.com

Interactive Data Table: Fluorescence-Based Assays Utilizing this compound

| Assay Type | Co-stain/Method | Analyte(s) Detected | Purpose/Application |

| Flow Cytometry | Single stain | Cellular RNA | Semi-quantitative analysis of RNA content in cell populations. caymanchem.com |

| Multiparametric Flow Cytometry | Hoechst 33342 | DNA and RNA | Detailed cell cycle analysis, distinguishing G0 from G1 phase. medchemexpress.commedchemexpress.comsrlchem.com |

| Fluorescence Microscopy | Methyl Green-Pyronin stain | DNA and RNA | Histological visualization of nucleic acid distribution in tissues. caymanchem.com |

| Live Cell Imaging | Fluorescence Microscopy | RNA, Mitochondria | Real-time tracking of RNA dynamics and mitochondrial localization. medchemexpress.com |

Investigation of Isomer Specificity in Biological Applications

In the context of this compound, the investigation of isomer specificity for distinct biological applications is not a prominent area of research. The common names used for this dye, Pyronin Y and Pyronin G, are generally considered synonyms for the same chemical structure. medchemexpress.comsrlchem.com Commercial suppliers often list both names for the same product, which has the CAS number 92-32-0. srlchem.com

The synthesis of xanthene dyes can sometimes result in a mixture of regioisomers, which can be challenging to separate. researchgate.net However, the available scientific literature does not indicate a significant effort to isolate and characterize different isomers of this compound for comparative biological testing. The focus has primarily been on the application of the commercially available dye, which is treated as a single entity. medchemexpress.commedchemexpress.comresearchgate.net

Advanced Materials Science Applications

Fluorescent Dyes in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

While direct and extensive research on the specific use of 3,6-Bis(dimethylamino)xanthylium in commercial Organic Light-Emitting Diodes (OLEDs) is not widely documented in the available literature, the broader class of xanthene dyes, to which it belongs, has been explored for such applications. Xanthene dyes, including rhodamines, are known for their high fluorescence quantum yields, a critical characteristic for emissive materials in OLEDs. The core structure of this compound provides a robust platform for the development of new fluorescent materials. Research into related organic dyes for OLEDs suggests that the incorporation of dimethylamino groups can enhance the performance of the devices.

Applications in Laser Dyes

The strong fluorescence and photostability of this compound make it a candidate for use as a gain medium in dye lasers. medwinpublishers.cominstras.com Dye lasers utilize solutions of organic dyes to produce tunable laser light. instras.com Pyronin Y, the chloride salt of this compound, exhibits an absorption maximum around 548 nm and an emission peak at approximately 571 nm, making it suitable for excitation by common laser lines such as 514 nm and 561 nm. medwinpublishers.commedwinpublishers.com This property is fundamental for a laser dye, as it must efficiently absorb the pump light and convert it into stimulated emission. The pyronin class of fluorophores, in general, is recognized for its fluorescent properties, which are essential for laser applications. nih.gov

Photovoltaic Materials Research

The application of this compound in photovoltaic devices, specifically in dye-sensitized solar cells (DSSCs), is an area of ongoing research. While direct applications are not extensively reported, the structural similarities to other xanthene dyes used in solar cell research, such as rhodamines, suggest its potential. In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, initiating the process of electricity generation. The effectiveness of this process depends on the dye's absorption spectrum, energy levels, and its ability to bind to the semiconductor surface. Research on organic dye sensitizers with bis-dimethylfluoreneaniline has shown promise in DSSCs, indicating that the dimethylamino functional group can be a valuable component in the design of efficient sensitizers. nih.gov Further investigation into modifying the this compound structure could lead to its successful integration into photovoltaic technologies.

Photocatalytic Applications (Insights from Related Chalcogen Analogues)

The photocatalytic potential of this compound can be inferred from studies on related xanthene dyes and their chalcogen analogues. Xanthene dyes are known to act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating chemical reactions. This property is the basis for their use in photocatalysis, for instance, in the degradation of environmental pollutants. The photosensitizing effects of Pyronin Y have been noted in biological contexts, where it can induce cellular damage upon illumination. nih.gov This photodynamic activity suggests that this compound could be harnessed for photocatalytic processes. Research on related compounds demonstrates that the efficiency of such processes is dependent on the dye's ability to generate reactive oxygen species upon irradiation.

Development of Materials for Near-Infrared (NIR) Fluorescence Imaging

This compound, primarily as Pyronin Y, is a well-established fluorescent probe in biological imaging. caymanchem.com While its emission is in the visible range, its derivatives and its application in advanced imaging techniques are pushing the boundaries towards near-infrared (NIR) imaging. The development of brighter pyronin fluorophores is an active area of research, with computational studies guiding the synthesis of new variants with enhanced photophysical properties. nih.gov These brighter probes are crucial for improving the sensitivity and resolution of fluorescence imaging techniques.

Enhancing Targetability through Micellar Structures

The interaction of this compound with micellar structures has been shown to significantly alter its photophysical properties and enhance its utility in imaging. nih.govresearchgate.net Micelles are aggregates of surfactant molecules that can encapsulate other molecules, such as fluorescent dyes. When Pyronin Y is incorporated into micelles, its fluorescence intensity can be enhanced. nih.govresearchgate.net This is particularly true for anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), where electrostatic interactions lead to a strong association between the positively charged dye and the negatively charged micelle. nih.gov This encapsulation can improve the dye's stability in aqueous environments and provides a mechanism for targeted delivery in biological systems, as the surface of the micelle can be functionalized to bind to specific cellular targets. The restriction of the dye's rotational movement within the micelle also leads to an increase in fluorescence anisotropy, a parameter that can provide information about the local microenvironment. nih.gov

Table 1: Interaction of Pyronin Y with Different Micellar Systems

| Micelle System | Charge | Interaction Strength with Pyronin Y | Effect on Fluorescence |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong (Electrostatic) | Increased Intensity |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Weaker | Moderate Change |

| Triton X-100 (TX-100) | Neutral | Weaker | Moderate Change |

Fluorescence Imaging in Biological Research and Assays

This compound, in the form of Pyronin Y, is widely used as a fluorescent stain in various biological research applications and assays. nih.govmedchemexpress.comnih.gov It is particularly known for its ability to intercalate with double-stranded RNA, allowing for the visualization and semi-quantitative analysis of RNA within cells. medchemexpress.com This property makes it a valuable tool for studying gene expression and other cellular processes involving RNA. nih.govnih.gov

In fluorescence microscopy, Pyronin Y is often used in combination with other dyes, such as Methyl Green, for the differential staining of nucleic acids, where Pyronin Y stains RNA red and Methyl Green stains DNA green. nih.gov Confocal laser scanning microscopy of Pyronin Y-stained samples provides high-resolution images of cellular structures. nih.govnih.gov Beyond RNA staining, Pyronin Y has also been observed to accumulate in the mitochondria of living cells and can be used to stain other cellular components like zymogen granules and elastic fibers. nih.govmedchemexpress.com Its application extends to flow cytometry for the analysis of cellular RNA content and in the study of cell viability. medwinpublishers.commedchemexpress.com Advanced techniques like fluorescence lifetime imaging microscopy (FLIM) have been used with Pyronin Y to differentiate between different RNA populations within a cell based on their distinct fluorescence lifetimes. nih.govmedwinpublishers.com

Table 2: Photophysical Properties of Pyronin Y

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | ~548 nm | medwinpublishers.comfluorofinder.com |

| Emission Maximum | ~566-571 nm | medwinpublishers.comfluorofinder.com |

| Common Excitation Lasers | 514 nm, 561 nm | medwinpublishers.com |

Analytical Chemistry Methodologies

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of 3,6-Bis(dimethylamino)xanthylium and its derivatives. patsnap.com Reversed-phase HPLC (RP-HPLC) is frequently utilized, where the compound is separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA). amazonaws.compurdue.edu

The purity of the compound is typically determined by integrating the peak area of the analyte from the chromatogram and is often expressed as a percentage. purdue.edurndsystems.comjustia.com Detection is commonly performed using a UV-Vis detector at wavelengths corresponding to the absorbance maxima of the dye, such as 254 nm, 380 nm, or its visible λmax around 548 nm. amazonaws.comrndsystems.commedwinpublishers.com For instance, the purity of fluorescent ligands derived from this compound has been confirmed to be greater than 95% or 96% using analytical RP-HPLC. amazonaws.comnih.gov This level of precision is critical, especially in applications like drug development where assay specifications can be as stringent as 99-101%. chromforum.org

The following table summarizes HPLC purity data for this compound and related compounds from various studies.

| Compound/Derivative | Purity (%) | HPLC Conditions/Notes |

| Phalloidin-TRITC (contains a xanthylium core) | 96% | Detected at 254 nm. rndsystems.com |

| Fluorescent Ligand 8 | 96.0% | RP-HPLC, retention time = 17.20 min. nih.gov |

| Fluorescent Ligand 9 | 96.5% | RP-HPLC, retention time = 13.88 min. nih.gov |

| CytoTrace™ Orange CMTMR (a xanthylium derivative) | 90.0% | Purity specification ≥90%. caymanchem.com |

| Various fluorescent ligands | >95% | Determined by analytical RP-HPLC at 254 and 380 nm. amazonaws.com |

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound and its conjugates. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with liquid chromatography (LC-MS) for prior separation. amazonaws.comuni-regensburg.deacs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, confirming its identity. amazonaws.comuni-regensburg.denih.govbiorxiv.org For example, HRMS has been used to confirm the mass of various complex derivatives of this compound, matching the calculated mass with the experimentally found mass to several decimal places. amazonaws.comuni-regensburg.de

The table below presents examples of mass spectrometry data for derivatives of this compound.

| Compound/Derivative | Ionization Method | Calculated m/z | Found m/z |

| Derivative 13 | HRMS | 484.2571 [M+Na]⁺ | 484.2558 [M+Na]⁺ |

| Derivative 16 | HRMS | 800.4569 [M+Na]⁺ | 800.4494 [M+Na]⁺ |

| Unstable Derivative | ESI-MS | 954 [M+H]⁺ | 954 [M+H]⁺ |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for the quantitative analysis of this compound (Pyronin Y). medchemexpress.com This cationic dye exhibits strong absorption of light in the visible spectrum, which is responsible for its color. sigmaaldrich.com The analysis of its absorption and emission spectra provides critical information for its quantification and application in fluorescence-based assays. aatbio.comaatbio.com

Pyronin Y typically shows a maximum absorption (λmax) peak around 547-548 nm and an emission maximum (λem) at approximately 566-571 nm. medwinpublishers.comaatbio.comaatbio.com These spectral properties can be used to determine the concentration of the dye in solution via the Beer-Lambert law. Furthermore, these characteristics are exploited in techniques like flow cytometry, where Pyronin Y is used for the semi-quantitative analysis of cellular RNA. medchemexpress.commedchemexpress.com The spectral properties can be influenced by the local environment, a feature that is utilized to study different RNA microenvironments within living cells. nih.govnih.gov

The following table details the key spectrophotometric properties of Pyronin Y.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | 547 | aatbio.comaatbio.com |

| Emission Maximum (λem) | 566 | aatbio.comaatbio.com |

| Absorption Maximum (λabs) | 548 ± 2 | Measured in a biocompatible medium (PBS with <0.05% DMSO). medwinpublishers.com |

| Emission Peak (λ-stack mode) | 579.0 ± 2.5 | Measured in stained PMN nuclei using a 561 nm laser for excitation. medwinpublishers.com |

Purity Determination Methodologies (e.g., Quantitative NMR)